molecular formula C10H15N3O3 B7576439 2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid

2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid

Cat. No. B7576439
M. Wt: 225.24 g/mol
InChI Key: SNKMLNRZOFYLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid, commonly known as DMPA, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a synthetic compound that is used as a building block for the synthesis of several bioactive molecules.

Mechanism of Action

The exact mechanism of action of DMPA is not fully understood. However, it is believed that DMPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in several physiological processes, such as inflammation, pain, and fever. By inhibiting COX enzymes, DMPA reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain.
Biochemical and Physiological Effects:
DMPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMPA inhibits the activity of COX enzymes, reduces the production of prostaglandins, and decreases the expression of pro-inflammatory cytokines. In vivo studies have shown that DMPA has anti-inflammatory and analgesic effects. DMPA has also been shown to have antifungal activity against several fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPA in lab experiments is its ease of synthesis. DMPA can be synthesized in high yields and purity, making it a cost-effective building block for the synthesis of bioactive molecules. However, one of the limitations of using DMPA is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

The potential applications of DMPA are vast, and several future directions can be explored. One of the future directions could be the synthesis of DMPA derivatives with improved pharmacological properties, such as increased bioavailability and selectivity. Another future direction could be the development of DMPA-based drug delivery systems for targeted delivery of bioactive molecules. Furthermore, the use of DMPA in combination with other drugs could be explored for synergistic effects in the treatment of various diseases.
Conclusion:
In conclusion, DMPA is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a cost-effective building block for the synthesis of several bioactive molecules and has shown promising results in preclinical studies for the treatment of various diseases. The exact mechanism of action of DMPA is not fully understood, but it is believed to exert its pharmacological effects by inhibiting the activity of COX enzymes. DMPA has several biochemical and physiological effects, including anti-inflammatory, analgesic, and antifungal activities. Although DMPA has some limitations, its potential applications are vast, and several future directions can be explored.

Synthesis Methods

DMPA can be synthesized by the reaction of 2,2-dimethylpropanoic acid with 4-amino-1H-pyrazole-3,5-dicarbonitrile in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give DMPA. The yield of DMPA can be improved by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.

Scientific Research Applications

DMPA has been extensively used as a building block for the synthesis of several bioactive molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and anticancer agents. DMPA derivatives have shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and fungal infections.

properties

IUPAC Name

2-[4-(2,2-dimethylpropanoylamino)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)9(16)12-7-4-11-13(5-7)6-8(14)15/h4-5H,6H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKMLNRZOFYLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid

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